4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride
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Overview
Description
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride is a chemical compound with a molecular formula of C9H13ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group at the 6th position of the pyridine ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-aminopyridine and butanoic acid derivatives.
Coupling Reaction: The 6-aminopyridine is coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)butanoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
(4-Aminopyridin-3-yl)boronic acid hydrochloride: Contains a boronic acid group, which imparts unique reactivity in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a butanoic acid moiety, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various research applications.
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-(6-aminopyridin-2-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-5-1-3-7(11-8)4-2-6-9(12)13;/h1,3,5H,2,4,6H2,(H2,10,11)(H,12,13);1H |
InChI Key |
KUQUZLCQTUWECO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCCC(=O)O.Cl |
Origin of Product |
United States |
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